![molecular formula C14H28O2 B1631631 Tetradecanoic-2,2-D2 acid CAS No. 30719-21-2](/img/structure/B1631631.png)
Tetradecanoic-2,2-D2 acid
Overview
Description
Tetradecanoic-2,2-D2 acid, also known as Myristic-2,2-d2 acid, 2,2-Dideuterio-tetradecanoic acid, α-Dideuterotetradecanoic acid, [2,2-2H2]-Myristic acid, is a product in the category of Stable Isotope Labeled (SIL) Lipids . It has a molecular formula of C14H26D2O2 and a molecular weight of 230.38 .
Molecular Structure Analysis
The molecular structure of Tetradecanoic-2,2-D2 acid can be represented by the SMILES notation: O=C(O)CCCCCCCCCCCCC . The InChI representation is: InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13D2 .Physical And Chemical Properties Analysis
Tetradecanoic-2,2-D2 acid is a solid at room temperature . For more detailed physical and chemical properties, it is recommended to refer to its material safety data sheet or contact the supplier directly.Scientific Research Applications
Stable Isotope Labeled Lipids
Tetradecanoic-2,2-D2 acid is a product in the category of Stable Isotope Labeled (SIL) Lipids . These lipids are used in various research fields, including lipidomics and metabolomics, where they serve as internal standards for mass spectrometry-based measurements.
Thermal Management Applications
In a study, Tetradecanoic-2,2-D2 acid was used to synthesize silica-encapsulated nanocapsules for thermal management applications . These nanocapsules, also known as phase change materials (PCMs), can absorb a great volume of energy through the phase transition from solid to liquid and release that energy in the phase shift from liquid to solid . This property makes them ideal for thermal management systems, offering promising passive cooling opportunities.
Obesity-Associated Metabolic Disorders
A research study found that a high-fat diet supplemented with Myristic acid-d2 aggravated high-fat diet-induced adipose inflammation and systemic insulin resistance in mice . This suggests that Myristic acid-d2 could be used in research to understand the effects of saturated fatty acids on obesity-associated metabolic disorders.
Cosmetics and Soaps
Myristic acid is often used in the production of soaps and cosmetics due to its ability to create a rich and creamy lather . Although this application doesn’t specifically mention the deuterated form (Myristic acid-d2), it’s plausible that it could be used in similar applications where the properties of the parent compound are desirable.
Triglycerides Component
Myristic acid is an important component of triglycerides, a type of lipid found in dietary fats . Again, while this doesn’t specifically mention Myristic acid-d2, it’s likely that it could be used in research studying the metabolism and function of triglycerides.
Research Grade Lipids
Tetradecanoic-2,2-D2 acid is classified as a research-grade lipid . These lipids are used in a wide range of scientific research, including studies on lipid metabolism, lipid-protein interactions, and the role of lipids in cellular signaling.
Safety and Hazards
Tetradecanoic acid, the non-deuterated form of Tetradecanoic-2,2-D2 acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
Future Directions
Mechanism of Action
Target of Action
Tetradecanoic-2,2-D2 acid, also known as Myristic acid-d2, is a fatty acid that naturally occurs in some foods such as nutmeg, coconut oil, and palm oil . The primary targets of Myristic acid-d2 are proteins involved in various cellular processes. For instance, it has been found to interact with proteins like Genome polyprotein, cAMP-dependent protein kinase inhibitor alpha, and cAMP-dependent protein kinase catalytic subunit alpha .
Mode of Action
The interaction of Tetradecanoic-2,2-D2 acid with its targets results in various changes within the cell. For instance, it has been found to inhibit the action of carboxylesterase (EC 3.1.1.1), an enzyme involved in the hydrolysis of carboxylic ester compounds . This inhibition can affect the metabolism of certain drugs and other xenobiotics within the body.
Biochemical Pathways
Tetradecanoic-2,2-D2 acid affects various biochemical pathways within the body. For instance, it has been found to play a role in the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components . It is also involved in the regulation of lipid metabolism, particularly in the synthesis of triglycerides .
Result of Action
The action of Tetradecanoic-2,2-D2 acid at the molecular and cellular level results in various effects. For instance, its role in autophagy regulation can influence cellular health and function . Its involvement in lipid metabolism can affect the levels of triglycerides and other lipids within the body .
properties
IUPAC Name |
2,2-dideuteriotetradecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-KLTYLHELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecanoic-2,2-D2 acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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